Topotecan-d6 Hydrochloride

Description

BenchChem offers high-quality Topotecan-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Topotecan-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Isotopic Labeling of Topotecan-d6 Hydrochloride

This technical guide provides an in-depth exploration of the synthetic pathways and isotopic labeling methodologies for producing Topotecan-d6 Hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document elucidates the critical chemical principles and practical considerations underpinning the synthesis of this essential analytical standard.

Introduction: The Significance of Topotecan and its Deuterated Analog

Topotecan is a semi-synthetic, water-soluble analog of the natural product camptothecin, isolated from the tree Camptotheca acuminata.[1][] As a potent inhibitor of DNA topoisomerase I, Topotecan is a crucial chemotherapeutic agent used in the treatment of various cancers, including ovarian and small cell lung cancer.[1][][3] Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which ultimately leads to DNA damage and apoptotic cell death in rapidly dividing cancer cells.[1][4]

In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled internal standards are indispensable for accurate bioanalysis. Topotecan-d6, the deuterium-labeled analog of Topotecan, serves as an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS).[5][6] The six deuterium atoms on the dimethylamino moiety provide a distinct mass shift, ensuring precise differentiation from the unlabeled drug in biological matrices without altering its chemical and chromatographic properties.[6] The use of deuterated drugs can also offer insights into metabolic pathways and potentially improve pharmacokinetic profiles.[7][8]

Part 1: The Semi-Synthetic Route to the Topotecan Core

The most commercially viable and widely adopted synthesis of Topotecan begins with the natural precursor, camptothecin, which is first converted to 10-hydroxycamptothecin. The key transformation is the introduction of the dimethylaminomethyl side chain at the C9 position of the 10-hydroxycamptothecin core. This is classically achieved through a Mannich reaction.

The Mannich Reaction: A Cornerstone of Topotecan Synthesis

The Mannich reaction is an aminoalkylation reaction that involves the condensation of a compound with an acidic proton (10-hydroxycamptothecin), formaldehyde (or a formaldehyde equivalent), and a secondary amine (dimethylamine). In modern, optimized syntheses, pre-formed iminium salts are often used to improve yields and reduce side products.[9][10][11]

A common and efficient method involves reacting 10-hydroxy-camptothecin with an N,N-dimethylmethyleneiminium salt, such as Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide) or N,N-dimethylmethyleneiminium chloride.[9][10] This electrophilic iminium species readily reacts with the electron-rich aromatic ring of 10-hydroxycamptothecin, which is activated by the hydroxyl group at C10, leading to the desired C-C bond formation at the C9 position.

Rationale for Reagent Choice:

-

10-Hydroxycamptothecin: This starting material provides the complete pentacyclic core of Topotecan. The C10 hydroxyl group is crucial as it activates the aromatic ring for electrophilic substitution at the adjacent C9 position.

-

Iminium Salt: Using a pre-formed iminium salt like N,N-dimethylmethyleneiminium chloride offers significant advantages over the traditional three-component Mannich reaction (amine, formaldehyde, acid catalyst). It provides a high concentration of the reactive electrophile, proceeds under milder, often anhydrous conditions, and minimizes the formation of impurities like the hydroxymethyl side product.[9][10]

-

Solvent System: A mixture of a chlorinated solvent (e.g., dichloromethane) and an alcohol (e.g., isopropanol) is frequently employed.[9][10] Dichloromethane provides good solubility for the reactants, while isopropanol can aid in the subsequent precipitation and isolation of the product. Anhydrous conditions are preferred to prevent side reactions.[9][10]

-

Base: A mild organic base, such as triethylamine, is typically added to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.[9][10]

Part 2: Isotopic Labeling Strategy for Topotecan-d6

The "d6" designation in Topotecan-d6 indicates the presence of six deuterium atoms. These are strategically incorporated into the two methyl groups of the dimethylaminomethyl side chain.[6] This is achieved by employing a deuterated version of the aminomethylating reagent used in the Mannich reaction.

The core principle is to synthesize a deuterated iminium salt, specifically N,N-di(trideuteriomethyl)methyleneiminium chloride, and use it in the reaction with 10-hydroxycamptothecin.

Synthesis of the Deuterated Reagent

The deuterated iminium salt precursor can be prepared from commercially available deuterated starting materials. For instance, di(trideuteriomethyl)amine hydrochloride can be reacted with paraformaldehyde in an appropriate solvent to generate the required deuterated Eschenmoser-type salt in situ or as an isolated intermediate.

Part 3: Experimental Protocols and Workflow

The following sections provide a generalized, step-by-step methodology based on established synthetic routes.

Overall Synthetic Workflow

The synthesis can be visualized as a two-stage process: the crucial C-C bond formation via the Mannich reaction, followed by conversion to the hydrochloride salt and final purification.

Caption: Synthetic workflow for Topotecan-d6 Hydrochloride.

Protocol 1: Synthesis of Topotecan-d6 Free Base

-

Reactor Setup: Charge a suitable, dry reactor with 10-hydroxy-camptothecin.

-

Solvent Addition: Add a mixture of anhydrous dichloromethane and anhydrous isopropanol under an inert atmosphere (e.g., nitrogen). Stir to form a suspension.[9][10]

-

Reagent Addition: Add N,N-di(trideuteriomethyl)methyleneiminium chloride to the reactor.

-

Base Addition: Slowly add triethylamine to the mixture at a controlled temperature (e.g., 20-35°C).[10]

-

Reaction: Stir the resulting mixture at room temperature for a sufficient duration (e.g., at least 12 hours) to ensure the reaction goes to completion.[10] Monitor the reaction progress by a suitable technique (e.g., HPLC).

Protocol 2: Conversion to Hydrochloride Salt and Isolation

-

Acidification: Once the initial reaction is complete, prepare a solution of hydrochloric acid in an organic solvent (e.g., isopropanol). Add this solution to the reaction mixture.[9][10]

-

Precipitation: Stir the acidified mixture for several hours to facilitate the precipitation of the hydrochloride salt.[9]

-

Filtration: Collect the solid product by filtration.

-

Washing: Wash the filtered solid with a suitable solvent, such as dichloromethane, to remove any unreacted starting materials and soluble impurities.[9]

-

Drying: Dry the final product, Topotecan-d6 Hydrochloride, under vacuum to yield a yellow solid.[6]

| Parameter | Condition / Reagent | Purpose |

| Starting Material | 10-Hydroxycamptothecin | Provides the core molecular scaffold. |

| Deuterated Reagent | N,N-di(trideuteriomethyl)methyleneiminium chloride | Introduces the deuterated side chain. |

| Solvent System | Dichloromethane / Isopropanol | Solubilizes reactants and facilitates product isolation. |

| Base | Triethylamine | Neutralizes HCl produced during the reaction. |

| Acidification | HCl in Isopropanol | Converts the free base to the hydrochloride salt. |

| Temperature | 20-35°C | Ensures controlled reaction kinetics. |

| Atmosphere | Inert (Nitrogen) | Prevents side reactions with atmospheric moisture. |

Table 1: Summary of Reaction Parameters for Topotecan-d6 HCl Synthesis.

Part 4: Quality Control and Analytical Characterization

Rigorous analytical testing is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized Topotecan-d6 Hydrochloride.

1. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and isotopic incorporation.

-

Methodology: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the mass of Topotecan-d6 (C₂₃H₁₇D₆N₃O₅), which is approximately 427.48 g/mol .[6] This represents a +6 mass unit shift compared to the unlabeled Topotecan (421.45 g/mol ).[1] The isotopic purity can be calculated by comparing the peak intensities of the d6 species versus any lower deuterated or unlabeled species.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the molecular structure and the specific location of the deuterium labels.

-

Methodology: ¹H NMR (Proton NMR) is the primary technique.

-

Expected Result: In the ¹H NMR spectrum of Topotecan-d6, the singlet corresponding to the six protons of the N,N-dimethyl group in unlabeled Topotecan will be absent or significantly diminished (to the level of isotopic impurity). The rest of the spectrum should match that of unlabeled Topotecan, confirming the integrity of the core structure.

3. High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the chemical purity of the final compound.

-

Methodology: A reversed-phase HPLC method with UV or fluorescence detection is employed.[6] The chromatographic behavior of Topotecan-d6 is nearly identical to that of unlabeled Topotecan.[6]

-

Expected Result: The chromatogram should show a single major peak, with the area of this peak representing the chemical purity (typically >98%).

Conclusion

The synthesis of Topotecan-d6 Hydrochloride is a well-defined process rooted in the principles of semi-synthetic organic chemistry. By leveraging the Mannich reaction with a custom-synthesized deuterated iminium salt, it is possible to efficiently and specifically label the Topotecan molecule. This in-depth guide provides the foundational knowledge and procedural framework for researchers to understand and approach the synthesis of this critical internal standard, which is vital for the accurate quantification and continued development of Topotecan as a therapeutic agent.

References

-

Wikipedia. (n.d.). Topotecan. Retrieved from [Link]

-

Jiang, B., et al. (2025). Deuterium substitution at the intolerable site as a strategy to mitigate the toxicity of camptothecin derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2008127606A1 - Process for making topotecan.

- Google Patents. (n.d.). US7977483B2 - Process for making topotecan.

-

Creative Biolabs. (n.d.). Topotecan Synthesis Service. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of topotecan hydrochloride. Retrieved from [Link]

-

PubMed. (2010). Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

PubMed. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism. Retrieved from [Link]

Sources

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Topotecan Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium substitution at the intolerable site as a strategy to mitigate the toxicity of camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2008127606A1 - Process for making topotecan - Google Patents [patents.google.com]

- 10. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]

- 11. PROCESS FOR MAKING TOPOTECAN - Patent 2148882 [data.epo.org]

An In-Depth Technical Guide to the Physicochemical Properties of Topotecan-d6 Hydrochloride

Introduction: The Significance of Deuteration in Topotecan Development

Topotecan is a semi-synthetic, water-soluble analog of the natural product camptothecin, which exerts its potent antineoplastic activity by inhibiting DNA topoisomerase I.[1] This enzyme is crucial for relieving torsional strain in DNA during replication; its inhibition by topotecan leads to the stabilization of a "cleavable complex," resulting in DNA damage and ultimately, apoptotic cell death.[2] Topotecan hydrochloride is clinically used in the treatment of various cancers, including ovarian and small cell lung cancer.[3]

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules is a sophisticated approach in medicinal chemistry to enhance a drug's pharmacokinetic and/or toxicological profile.[4][5] The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), which can significantly slow the rate of metabolic pathways that involve C-H bond cleavage, often mediated by cytochrome P450 (CYP) enzymes.[6][7] For Topotecan, this could potentially lead to a more favorable pharmacokinetic profile, such as a longer half-life and reduced metabolic degradation.

This guide provides a comprehensive overview of the core physicochemical properties of Topotecan-d6 Hydrochloride. As specific experimental data for this deuterated analog is not extensively published, this document serves as both a repository of known information for the parent compound and a detailed methodological framework for the determination of these critical parameters for Topotecan-d6 Hydrochloride. Understanding these properties is paramount for formulation development, analytical method development, and predicting its in vivo behavior.

Core Physicochemical Profile: Topotecan Hydrochloride and Topotecan-d6 Hydrochloride

The introduction of six deuterium atoms into the dimethylamino methyl group of Topotecan is a precise modification intended to influence its metabolic fate. While this change is subtle structurally, it can have measurable effects on the molecule's physicochemical properties. Below is a summary of the known properties of Topotecan Hydrochloride and the basic identification of its deuterated analog. The subsequent sections will detail the experimental protocols to quantitatively determine the key physicochemical parameters for Topotecan-d6 Hydrochloride.

| Property | Topotecan Hydrochloride | Topotecan-d6 Hydrochloride | Reference(s) |

| Chemical Name | (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione hydrochloride | (4S)-10-[[Di(methyl-d3)amino]methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Hydrochloride | [3][8] |

| Molecular Formula | C₂₃H₂₄ClN₃O₅ | C₂₃H₁₈D₆ClN₃O₅ | [3][8] |

| Molecular Weight | 457.9 g/mol | 463.94 g/mol | [3][8] |

| CAS Number | 119413-54-6 | 1044746-98-6 | [1][8] |

| Appearance | Light yellow to greenish powder | Not explicitly stated, expected to be similar | [9] |

| Solubility (Water) | Soluble to 100 mM | To be determined | [1] |

| Solubility (DMSO) | ≥20 mg/mL | To be determined | [10] |

| pKa | Not explicitly found | To be determined | |

| LogP/LogD | Not explicitly found | To be determined | |

| Melting Point | 213°C to 218°C (with decomposition) | To be determined | [11] |

Deuteration can subtly alter properties like solubility and lipophilicity.[12] Therefore, experimental determination of these values for Topotecan-d6 Hydrochloride is crucial for a complete understanding of its behavior.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties of Topotecan-d6 Hydrochloride. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Expertise & Experience: Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. We will describe two common methods: kinetic and thermodynamic solubility. The kinetic solubility assay is a high-throughput method often used in early drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[13][14][15] The thermodynamic solubility assay, on the other hand, measures the equilibrium solubility of a solid compound in a buffer, which is more relevant for formulation development.[16]

dot

Caption: Workflow for the Kinetic Solubility Assay.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Topotecan-d6 Hydrochloride in 100% DMSO.

-

Plate Preparation: In a 96-well plate, add the DMSO stock solution to phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature (approximately 25°C) for 2 hours to allow for precipitation to occur.

-

Separation of Undissolved Compound: Filter the samples through a solubility filter plate to remove any precipitated material.

-

Quantification: Analyze the concentration of the dissolved Topotecan-d6 Hydrochloride in the filtrate using a validated LC-MS/MS method (see Section 4).

-

Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid Topotecan-d6 Hydrochloride to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of dissolved Topotecan-d6 Hydrochloride using a validated LC-MS/MS method.

-

Data Analysis: The concentration of the compound in the supernatant represents the thermodynamic solubility at that specific pH.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter that influences a drug's solubility, absorption, and distribution.[17][18] Potentiometric titration is a classic and reliable method for pKa determination.[19][20] Given Topotecan's limited aqueous solubility at neutral pH, a co-solvent approach may be necessary.

dot

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol:

-

Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[17]

-

Sample Preparation: Prepare a solution of Topotecan-d6 Hydrochloride (e.g., 1 mM) in deionized water or a suitable co-solvent system (e.g., water:methanol) if solubility is limited.

-

Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint of the buffer region(s) or the inflection point(s) of the titration curve.[21] For sparingly soluble compounds, multiple titrations in different co-solvent ratios can be performed, and the aqueous pKa can be extrapolated.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Expertise & Experience: Lipophilicity is a key determinant of a drug's ability to cross biological membranes, and it also influences solubility, protein binding, and metabolism.[22] LogP is the partition coefficient of the neutral form of a molecule between an organic and an aqueous phase (typically octanol and water).[23] LogD is the distribution coefficient at a specific pH and accounts for both the ionized and unionized forms of the molecule.[24][25] The shake-flask method is considered the "gold standard" for LogP/LogD determination.[26][27]

dot

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice versa by mixing them and allowing the phases to separate.

-

Partitioning: Add a known amount of Topotecan-d6 Hydrochloride to a mixture of the pre-saturated n-octanol and PBS in a vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of Topotecan-d6 Hydrochloride in each phase using a validated LC-MS/MS method.

-

Calculation: Calculate the LogD value using the following equation: LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Stability Assessment by Stability-Indicating HPLC Method

Expertise & Experience: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[28][29] This is crucial for determining the shelf-life of a drug product and for understanding its degradation pathways. Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the method.[29][30]

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Topotecan Hydrochloride | C23H24ClN3O5 | CID 60699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Topotecan Hydrochloride - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. enamine.net [enamine.net]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. researchgate.net [researchgate.net]

- 24. LogP / LogD shake-flask method [protocols.io]

- 25. acdlabs.com [acdlabs.com]

- 26. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

- 30. Stability study of topotecan in ophthalmic prefilled syringes for intravitreal delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Topotecan-d6 Hydrochloride using NMR Spectroscopy

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of Topotecan-d6 Hydrochloride, a deuterated analog of the potent anti-cancer agent, Topotecan. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for unambiguous molecular structure determination.

Introduction: The Significance of Structural Integrity in Drug Development

Topotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid, and functions as a topoisomerase I inhibitor, a crucial mechanism in cancer chemotherapy. The introduction of deuterium atoms to create Topotecan-d6 serves to modify the drug's metabolic profile, potentially enhancing its pharmacokinetic properties. Verifying the precise location of these deuterium labels and confirming the overall structural integrity of the molecule is paramount for regulatory approval and ensuring therapeutic efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive, detailed structural analysis of organic molecules in solution.

This guide will walk through a systematic approach to the structural elucidation of Topotecan-d6 Hydrochloride, beginning with the foundational analysis of its non-deuterated counterpart and culminating in the definitive confirmation of the deuterated analog's structure.

Foundational Analysis: Structural Elucidation of Topotecan Hydrochloride

Before analyzing the deuterated species, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of the parent compound, Topotecan Hydrochloride, is essential. This serves as a benchmark for identifying the spectral changes induced by deuterium substitution.

Molecular Structure and Atom Numbering

A standardized atom numbering system is critical for clear communication of NMR assignments. The structure of Topotecan with the conventional numbering for camptothecin derivatives is presented below.

Caption: Structure of Topotecan with atom numbering.

Experimental Protocol for NMR Analysis

A systematic workflow is crucial for acquiring high-quality, comprehensive NMR data.

Caption: Experimental workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of Topotecan Hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing properties for a wide range of organic molecules and its ability to allow for the observation of exchangeable protons (e.g., -OH, -NH).

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical shifts, which are indicative of their functional groups.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments. A DEPT-90 spectrum will only show signals for CH (methine) carbons.[1][2][3] A DEPT-135 spectrum will display CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[1][2][3] Quaternary carbons are absent in both DEPT spectra.[2]

-

-

2D NMR Acquisition:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6] Cross-peaks in the COSY spectrum reveal these J-coupling networks, which are invaluable for piecing together molecular fragments.[4][5][6]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[7][8] This is a powerful tool for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.[7][8]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart (long-range couplings).[9][10] HMBC is crucial for connecting molecular fragments, especially around quaternary carbons and heteroatoms, to build the complete carbon skeleton.[9][10]

-

Spectral Interpretation and Assignments for Topotecan Hydrochloride

The following table summarizes the expected ¹H and ¹³C NMR chemical shift assignments for Topotecan Hydrochloride in DMSO-d₆, based on literature data for camptothecin derivatives and general chemical shift principles.[1]

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |

| 1 | - | ~150.0 | Quaternary | - |

| 2 | - | ~145.5 | Quaternary | - |

| 3 | - | ~148.2 | Quaternary | - |

| 4 | - | ~156.8 | Quaternary | - |

| 5 | ~5.4 (s, 2H) | ~50.0 | CH₂ | C4, C6, C6a |

| 6 | - | ~120.0 | Quaternary | - |

| 6a | - | ~128.0 | Quaternary | - |

| 7 | ~8.7 (s, 1H) | ~145.0 | CH | C5, C6a, C12a |

| 8 | ~7.8 (d, 1H) | ~129.0 | CH | C6, C10, C12 |

| 9 | - | ~157.5 | Quaternary | - |

| 10 | ~7.3 (d, 1H) | ~118.0 | CH | C8, C11, C12a |

| 11 | - | ~125.0 | Quaternary | - |

| 12 | ~8.1 (s, 1H) | ~129.5 | CH | C8, C10, C12a |

| 12a | - | ~131.0 | Quaternary | - |

| 14 | - | ~167.0 | Quaternary | - |

| 15 | - | ~96.0 | Quaternary | - |

| 16 | ~5.7 (s, 2H) | ~65.0 | CH₂ | C15, C17, C18 |

| 17 | - | ~173.0 | Quaternary | - |

| 18 | ~1.9 (q, 2H) | ~30.5 | CH₂ | C17, C19, C20 |

| 19 | - | ~72.5 | Quaternary | - |

| 20 | ~0.9 (t, 3H) | ~8.0 | CH₃ | C18, C19 |

| 21 | ~4.5 (s, 2H) | ~58.0 | CH₂ | C9, C10, C11, N(CH₃)₂ |

| N(CH₃)₂ | ~2.8 (s, 6H) | ~45.0 | CH₃ | C21 |

| 9-OH | ~10.5 (s, 1H) | - | - | - |

| 19-OH | ~6.5 (s, 1H) | - | - | - |

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and pH.

Structural Elucidation of Topotecan-d6 Hydrochloride

The "d6" designation indicates the presence of six deuterium atoms. Based on commercially available standards, the deuteration occurs on the two methyl groups of the dimethylamino moiety.

Predicted Spectral Changes

The substitution of protons with deuterium will result in distinct and predictable changes in the NMR spectra:

-

¹H NMR Spectrum: The most apparent change will be the complete disappearance of the singlet at approximately 2.8 ppm, which corresponds to the six protons of the two N-methyl groups. The integration of the remaining signals will be consistent with the non-deuterated protons of the molecule.

-

¹³C NMR Spectrum: The carbon signal corresponding to the N-methyl groups (around 45.0 ppm) will exhibit a significant change. Due to the coupling with deuterium (a spin I=1 nucleus), this signal will appear as a multiplet (typically a triplet of triplets for a -CD₃ group, though often broadened) and will have a much lower intensity in a standard proton-decoupled ¹³C spectrum.

-

HSQC Spectrum: The cross-peak correlating the N-methyl protons (~2.8 ppm) and their directly attached carbons (~45.0 ppm) will be absent.

-

HMBC Spectrum: The cross-peaks arising from the correlation of the N-methyl protons to the C21 carbon will be absent.

Confirmation of Deuteration Site

The collective absence of these signals and correlations provides unequivocal evidence for the location of the six deuterium atoms on the N-dimethyl groups. The rest of the ¹H and ¹³C NMR spectra, including the COSY, HSQC, and HMBC correlations for the remainder of the molecule, should remain identical to those of the non-deuterated Topotecan Hydrochloride, confirming that the core structure is unchanged.

Conclusion: A Validated Approach to Structural Integrity

The structural elucidation of isotopically labeled compounds like Topotecan-d6 Hydrochloride is a critical step in drug development. By employing a systematic suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This in-depth analysis not only confirms the overall molecular structure but also precisely pinpoints the location of the deuterium labels. The self-validating nature of this comprehensive NMR approach, where data from multiple experiments must be internally consistent, ensures the highest degree of confidence in the final structural assignment, thereby upholding the principles of scientific integrity and regulatory compliance.

References

-

Ezell, E. L., & Smith, L. L. (1991). ¹H- and ¹³C-nmr Spectra of Camptothecin and Derivatives. Journal of Natural Products, 54(6), 1645–1649. [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Fiveable. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved January 16, 2026, from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved January 16, 2026, from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved January 16, 2026, from [Link]

-

Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved January 16, 2026, from [Link]

-

Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved January 16, 2026, from [Link]

-

HMBC. (2025, June 22). HMBC: Significance and symbolism. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved January 16, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative analysis of camptothecin derivatives in Nothapodytes foetida using 1H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topotecan Hydrochloride | C23H24ClN3O5 | CID 60699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Topotecan - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Topotecan dynamics, tautomerism and reactivity--1H/13C NMR and ESI MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Stability of Deuterated Topotecan

A Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Topotecan, a potent topoisomerase I inhibitor, is a cornerstone in the treatment of various malignancies. However, its clinical utility is hampered by the pH-dependent hydrolysis of its active lactone ring to an inactive carboxylate form.[1][2][3][4] Deuteration, the selective replacement of hydrogen with its heavier, stable isotope deuterium, has emerged as a promising strategy to enhance the metabolic stability of pharmaceuticals.[5][6][7][8] This guide provides a comprehensive technical framework for understanding and evaluating the stability of deuterated Topotecan. While direct, publicly available stability data on deuterated Topotecan is scarce, this document synthesizes the known degradation pathways of Topotecan with the principles of the kinetic isotope effect to offer a scientifically grounded approach for its investigation. We will explore the theoretical underpinnings of how deuteration may influence Topotecan's chemical stability, detail the requisite experimental protocols for a thorough stability assessment, and provide the necessary tools for data interpretation and visualization. This guide is intended to be a valuable resource for researchers and drug development professionals embarking on the characterization of deuterated Topotecan and other similarly modified pharmaceutical compounds.

Introduction: The Rationale for Deuterating Topotecan

Topotecan's efficacy is intrinsically linked to its chemical structure, specifically the presence of a lactone ring which is essential for its interaction with the topoisomerase I-DNA complex.[9] The primary route of inactivation for Topotecan is the hydrolysis of this lactone ring, a reaction that is highly dependent on pH, with the inactive carboxylate form predominating at physiological pH.[1][3][4] This inherent instability presents significant challenges in formulation and drug delivery.[10]

Deuteration offers a potential solution to enhance the stability of Topotecan. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[7] This difference in bond strength can slow down chemical reactions in which the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[11][12][13][14] While the KIE is most commonly exploited to improve metabolic stability by reducing the rate of cytochrome P450-mediated oxidation, it can also influence other degradation pathways.[15]

This guide will delve into the potential impact of deuteration on the chemical stability of Topotecan, focusing on its primary degradation pathway: hydrolysis. We will also consider other potential degradation routes such as oxidation and photodegradation.

The Chemistry of Topotecan Degradation

A thorough understanding of Topotecan's degradation pathways is fundamental to assessing the potential impact of deuteration.

pH-Dependent Hydrolysis of the Lactone Ring

The most significant degradation pathway for Topotecan is the reversible, pH-dependent hydrolysis of the α-hydroxy lactone ring to its inactive carboxylate form.[1][2][3][16] The equilibrium between the active lactone and inactive carboxylate is crucial for the drug's efficacy.

-

Acidic Conditions (pH < 4): The lactone form is favored.[2][3]

-

Physiological and Basic Conditions (pH > 7): The equilibrium shifts towards the inactive carboxylate form.[3]

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the lactone ring.

Other Degradation Pathways

Forced degradation studies have shown that Topotecan is also susceptible to:

-

Oxidation: Degradation in the presence of oxidizing agents.[17][18][19]

-

Photodegradation: Degradation upon exposure to light.[17][18][19]

-

Thermal Stress: Degradation at elevated temperatures.[17][18][19]

The exact structures of the degradation products from these pathways are complex and can involve modifications to the quinoline and pyridine rings of the Topotecan molecule.

The Kinetic Isotope Effect and Its Potential Impact on Topotecan Stability

The central hypothesis for the enhanced stability of deuterated Topotecan lies in the kinetic isotope effect.

Principles of the Kinetic Isotope Effect (KIE)

The KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[12] For deuteration, the key principle is that the C-D bond has a lower zero-point energy than the C-H bond due to the greater mass of deuterium.[12] This results in a higher activation energy required to break the C-D bond, leading to a slower reaction rate if this bond cleavage is involved in the rate-determining step.

Hypothesizing the Impact of Deuteration on Topotecan's Stability

The strategic placement of deuterium on the Topotecan molecule could potentially slow down its degradation.

-

Hydrolysis: While the primary mechanism of lactone hydrolysis does not directly involve C-H bond cleavage, deuteration at positions adjacent to the lactone ring or on the quinoline backbone could electronically influence the susceptibility of the carbonyl carbon to nucleophilic attack. This would be a secondary KIE and is expected to be a smaller effect.

-

Oxidation: Oxidative degradation often involves the abstraction of a hydrogen atom. Deuterating these susceptible positions could significantly slow down oxidative degradation due to a primary KIE.

-

Photodegradation: Photodegradation mechanisms can be complex, but if they involve hydrogen atom abstraction, deuteration could impart photostability.

The following diagram illustrates the primary degradation pathway of Topotecan and potential sites for deuteration.

Caption: Primary degradation pathways of Topotecan and the potential influence of deuteration.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to validate the hypothesized benefits of deuteration. The following protocols are based on established methods for stability-indicating analysis of Topotecan.[17][18][19][20][21][22]

Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is the cornerstone of this analysis. The method must be able to separate the parent drug (deuterated Topotecan) from its degradation products.

Protocol 1: Reversed-Phase HPLC Method

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-31 min: Return to 95% A, 5% B

-

31-35 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm and 380 nm.

-

Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are necessary to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation pathways.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of deuterated Topotecan and non-deuterated Topotecan (as a control) at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.01 N HCl).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 80°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.

-

Thermal Degradation: Store solid drug and solution at 60°C for 7 days.

-

Photostability: Expose solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at the specified time points using the validated HPLC method.

-

Peak Purity: Assess the peak purity of the parent drug peak using a photodiode array detector to ensure no co-eluting degradation products.

The following diagram outlines the workflow for a comprehensive stability assessment.

Sources

- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Topotecan - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. Portico [access.portico.org]

- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Stability and compatibility of topotecan hydrochloride for injection with common infusion solutions and containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ejhp.bmj.com [ejhp.bmj.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Topotecan-d6 HCl

This guide provides a comprehensive technical overview of the essential analytical methodologies required to certify the identity, purity, and quality of Topotecan-d6 Hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating analytical systems, and is grounded in authoritative scientific and regulatory principles.

Introduction: The Critical Role of a Labeled Standard

Topotecan is a potent chemotherapeutic agent that functions by inhibiting DNA topoisomerase I.[1][2] In clinical and research settings, particularly in pharmacokinetic (PK) and bioequivalence studies, it is imperative to accurately quantify Topotecan concentrations in biological matrices.[3][4] This is achieved using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

The gold standard for such quantitative analyses is the use of a stable isotope-labeled (SIL) internal standard. Topotecan-d6 HCl (CAS: 1044746-98-6) serves this purpose.[6] By incorporating six deuterium atoms, its chemical behavior becomes nearly identical to the unlabeled drug, but its mass is shifted, allowing the mass spectrometer to distinguish between the standard and the analyte.[7] The accuracy of the entire quantitative assay hinges on the quality of this internal standard. Therefore, a rigorous and multi-faceted purity assessment, meticulously documented in a Certificate of Analysis (CoA), is not merely a formality but a cornerstone of reliable data generation.

Deconstructing the Certificate of Analysis (CoA)

A Certificate of Analysis is a formal document that validates a product's compliance with its predetermined specifications, serving as a critical tool for batch-level quality control.[8] For a high-purity reference standard like Topotecan-d6 HCl, the CoA represents a synthesis of data from orthogonal analytical techniques. Each test provides a unique piece of the quality puzzle, and together they form a self-validating system.

Below is a summary of the essential components of a comprehensive CoA for Topotecan-d6 HCl.

| Parameter | Typical Method | Purpose | Typical Specification |

| Identity & Structure | ¹H-NMR, ¹³C-NMR | Confirms the molecular structure and the specific locations of deuterium labeling. | Conforms to the expected structure of Topotecan with deuterium incorporation. |

| Identity & Mass | Mass Spectrometry (MS) | Confirms the molecular weight of the deuterated molecule. | Corresponds to the theoretical mass of C₂₃H₁₈D₆ClN₃O₅.[6] |

| Chemical Purity | HPLC/UPLC | Quantifies the percentage of the main compound relative to organic impurities. | ≥98% (as per typical reference standards).[9] |

| Isotopic Purity | Mass Spectrometry (MS) | Determines the percentage of the d6-labeled species versus other isotopic variants (d0-d5). | ≥99 atom % Deuterium. |

| Water Content | Karl Fischer Titration | Quantifies the amount of water present, which can affect the true concentration. | Report value (variable depending on hydration state).[10] |

| Appearance | Visual Inspection | Confirms the physical state and color of the material. | Yellow to yellow-green crystalline solid.[1][9] |

| Solubility | Solvent Test | Provides practical information for preparing stock solutions. | Soluble in DMSO.[9] |

Core Analytical Methodologies for Purity Assessment

A robust characterization of Topotecan-d6 HCl relies on a triad of analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This orthogonal approach ensures that different aspects of the molecule's purity and identity are independently verified.

High-Performance Liquid Chromatography (HPLC): The Arbiter of Chemical Purity

Expertise & Rationale: HPLC is the cornerstone for assessing chemical purity because of its high resolving power. It excels at separating the main compound from structurally similar process impurities and potential degradants.[11][12] For Topotecan, which is susceptible to hydrolysis, a stability-indicating HPLC method is crucial.[11][13] The method must be able to separate the active lactone form from the inactive open-ring carboxylate form.[2][5]

Experimental Protocol: Reversed-Phase HPLC for Topotecan-d6 HCl

-

Column: A C18 column (e.g., ACE C18, 150 x 4.6 mm, 3 µm) is typically used due to its excellent retention and separation of moderately polar compounds like Topotecan.[11]

-

Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH adjusted to 4.2. This slightly acidic pH helps to stabilize the lactone ring of Topotecan.

-

Mobile Phase B: Methanol and Isopropyl Alcohol mixture (e.g., 75:25 v/v).[11]

-

Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-26 min: Return to 95% A, 5% B

-

26-30 min: Re-equilibration

-

-

Flow Rate: 0.8 mL/min.[11]

-

Column Temperature: 25°C.[11]

-

Detection: UV-Vis detector at 267 nm, a wavelength where Topotecan shows significant absorbance.[9][11]

-

Data Analysis: Purity is calculated using the area percent method, where the peak area of Topotecan-d6 is expressed as a percentage of the total area of all observed peaks.

Caption: Workflow for HPLC-based chemical purity assessment.

Mass Spectrometry (MS): The Definitive Voice on Identity and Isotopes

Expertise & Rationale: MS is indispensable for analyzing SIL compounds. First, it provides definitive confirmation of identity by measuring the molecule's mass-to-charge ratio (m/z) with high accuracy. Second, and critically for a deuterated standard, it is the only technique that can directly measure and quantify the isotopic enrichment, confirming that the material is predominantly the desired d6 species.[14]

Experimental Protocol: LC-MS for Identity and Isotopic Purity

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for polar molecules like Topotecan.

-

Sample Introduction: The sample can be introduced via direct infusion or through an LC system (as described in the HPLC protocol). LC-MS is preferred as it provides separation prior to analysis.[3]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement and clear resolution of the isotopic cluster.

-

Data Acquisition: Acquire a full scan spectrum over a mass range that includes the expected m/z for Topotecan-d6 (approx. 428.4 m/z for the free base [M+H]⁺) and its non-deuterated form (approx. 422.2 m/z).

-

Data Analysis (Identity): Compare the measured monoisotopic mass of the primary peak with the theoretical exact mass of C₂₃H₁₇D₆N₃O₅. The deviation should be within a few parts-per-million (ppm).

-

Data Analysis (Isotopic Purity):

-

Calculate the theoretical isotopic distribution for Topotecan with 100% d6 enrichment.

-

Measure the relative intensities of the observed isotopic peaks (M, M-1, M-2, etc.) in the experimental spectrum.

-

Compare the experimental distribution to the theoretical one to confirm the enrichment level. The contribution from the d0 species (unlabeled Topotecan) should be minimal.[14]

-

Caption: Workflow for MS-based identity and isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure

Expertise & Rationale: While MS confirms the mass, ¹H-NMR (Proton NMR) confirms the exact molecular structure and, crucially, the location of the deuterium labels.[15] Deuterium is "silent" in ¹H-NMR. Therefore, the absence of proton signals at specific chemical shifts, when compared to the spectrum of unlabeled Topotecan, provides unambiguous evidence of successful and site-specific deuteration.[16]

Experimental Protocol: ¹H-NMR for Structural Confirmation

-

Sample Preparation: Dissolve an accurately weighed amount of Topotecan-d6 HCl in a deuterated NMR solvent, typically DMSO-d6, which can solubilize the compound well.

-

Internal Standard: Add a certified internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Data Analysis:

-

Compare the acquired spectrum of Topotecan-d6 HCl with a reference spectrum of unlabeled Topotecan HCl.

-

Confirm the presence of all expected proton signals corresponding to the non-deuterated parts of the molecule.

-

Verify the significant reduction or complete absence of signals corresponding to the positions where deuterium has been incorporated (e.g., the N-methyl groups).

-

The integration of the remaining signals should be consistent with the expected proton count.

-

Caption: Logical relationship of orthogonal methods in certifying Topotecan-d6 HCl.

-

HPLC confirms that the material is chemically pure, free from other organic molecules.

-

MS confirms the material has the correct mass for the d6 species and is isotopically pure.

-

NMR provides the final piece of evidence, confirming the molecular blueprint is correct and the deuterium labels are in the right place.

When the data from all three techniques are consistent, researchers can have high confidence in the identity, purity, strength, and quality of the Topotecan-d6 HCl standard, ensuring the integrity of their downstream experimental results.

References

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

-

Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. S-cubed. [Link]

-

Topotecan Hydrochloride-impurities. Pharmaffiliates. [Link]

-

Topotecan dynamics, tautomerism and reactivity--1H/13C NMR and ESI MS study. PubMed. [Link]

-

Topotecan-impurities. Pharmaffiliates. [Link]

-

Topotecan Hydrochloride. PubChem. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

-

CAS No : 1044904-10-0| Chemical Name : Topotecan-d6. Pharmaffiliates. [Link]

-

SEPARATION, IDENTIFICATION AND QUANTITATION OF DEGRADANTS OF TOPOTECAN AND ITS RELATED IMPURITIES IN TOPOTECAN INJECTION BY RP-HPLC AND LC-MS. Scilit. [Link]

-

Topotecan HCl - Hycamtin. PharmaCompass. [Link]

-

Figure 3. (a) 1 H NMR spectra recorded for (1) WP6, (2) topotecan, and... ResearchGate. [Link]

-

A Study of Variable Hydration States in Topotecan Hydrochloride. ResearchGate. [Link]

-

Typical HPLC chromatograms obtained after degradation studies. ResearchGate. [Link]

-

Topotecan, INN-Topotecan Hydrochloride. European Medicines Agency. [Link]

-

Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection. PubMed Central. [Link]

-

Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study. PubMed. [Link]

-

Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs. PubMed. [Link]

-

Separation, identification and quantitation of degradants of topotecan and its related impurities in topotecan injection by RP-HPLC and LC-MS. ResearchGate. [Link]

-

Liposomal Encapsulated and Free Topotecan Analysis in Human Tissues, Plasma, Ultrafiltrate, and Urine by Liquid Chromatography/Tandem Mass Spectrometry. Bioanalysis Zone. [Link]

-

Molecular Modelling Analysis of the Metabolism of Topotecan. Science Alert. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. scialert.net [scialert.net]

- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for topotecan determination in beagle dog plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS). Application to intestinal transport using rat everted gut sacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Topotecan HCl - Hycamtin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topotecan dynamics, tautomerism and reactivity--1H/13C NMR and ESI MS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Topotecan-d6 Hydrochloride: Structure, Properties, and Analytical Applications

Executive Summary: This technical guide provides an in-depth analysis of Topotecan-d6 Hydrochloride, the deuterated stable isotope-labeled analog of the potent antineoplastic agent, Topotecan. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical structure, molecular weight, and essential physicochemical properties of this compound. Furthermore, it details the critical role of Topotecan-d6 Hydrochloride as an internal standard in quantitative bioanalytical methods, providing a validated protocol for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative synthesizes technical data with field-proven insights, grounding all claims in authoritative scientific literature to ensure accuracy and trustworthiness.

Introduction: The Clinical Significance of Topotecan and the Analytical Imperative for its Deuterated Analog

Topotecan: A Clinically Vital Topoisomerase I Inhibitor

Topotecan is a semi-synthetic, water-soluble derivative of the natural alkaloid camptothecin, which has demonstrated significant efficacy as a chemotherapeutic agent.[1][2][3] It is clinically indicated for the treatment of several cancers, including ovarian cancer, small cell lung cancer, and, in combination with cisplatin, cervical cancer.[4][5] Its development marked a significant advancement in cancer therapy due to its unique mechanism of action.

Mechanism of Action: Inducing Apoptosis via DNA Damage

Topotecan exerts its cytotoxic effects by inhibiting the nuclear enzyme DNA topoisomerase I.[2][4][5] This enzyme is responsible for relieving torsional strain in DNA during replication by creating reversible single-strand breaks.[1][5] Topotecan intercalates into the complex formed between topoisomerase I and DNA, stabilizing it and preventing the enzyme from re-ligating the broken DNA strand.[1][5][6] When a DNA replication fork encounters this stabilized "cleavable complex," it leads to the generation of permanent, lethal double-strand breaks.[5][6] Mammalian cells cannot efficiently repair these extensive breaks, which ultimately triggers a cascade of events leading to programmed cell death, or apoptosis.[1][3]

Caption: Mechanism of Action of Topotecan.

The Role of Isotopic Labeling: Why Topotecan-d6 Hydrochloride is Essential

In drug development, particularly during pharmacokinetic (PK) and toxicokinetic (TK) studies, precise quantification of the drug in biological matrices like plasma is paramount. Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for this purpose. Topotecan-d6 Hydrochloride serves as the ideal internal standard for the quantification of topotecan.[7] Because it is chemically identical to the parent drug but has a greater mass due to the six deuterium atoms, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows it to accurately correct for variability in sample preparation, matrix effects, and instrument response, ensuring highly accurate and precise measurements.[8]

Chemical Identity and Molecular Properties

Chemical Structure Elucidation

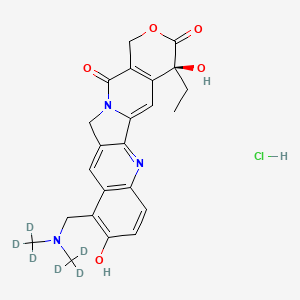

Topotecan-d6 Hydrochloride is structurally identical to Topotecan Hydrochloride, with the exception of the six hydrogen atoms on the two methyl groups of the dimethylamino moiety, which are replaced by deuterium. This substitution is key to its function as an internal standard, providing a distinct mass-to-charge (m/z) ratio for mass spectrometric detection without altering its chemical behavior.

Caption: Comparative structures of Topotecan HCl and Topotecan-d6 HCl.

Physicochemical Data Summary

The fundamental properties of Topotecan-d6 Hydrochloride and its non-labeled parent compound are summarized below for direct comparison.

| Property | Topotecan Hydrochloride | Topotecan-d6 Hydrochloride |

| IUPAC Name | (S)-10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-(4H,12H)-dione monohydrochloride[6][9] | (4S)-10-[[Di(methyl-d3)amino]methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, hydrochloride[7][10] |

| CAS Number | 119413-54-6[9][11] | 1044746-98-6[10][12][13] |

| Molecular Formula | C₂₃H₂₃N₃O₅ • HCl[9] | C₂₃H₁₈D₆ClN₃O₅[12][13] |

| Molecular Weight | 457.91 g/mol [11] | 463.94 g/mol [12][13] |

| Synonyms | Hycamtin, NSC 609669, SKF 104864A[9] | Labeled Topotecan[14] |

| Form | Crystalline solid[9] | Solid |

The Critical Lactone-Carboxylate Equilibrium

A defining feature of topotecan is the pH-dependent equilibrium between its biologically active lactone form and its inactive open-ring carboxylate form.[3] Under acidic conditions (pH < 4), the closed lactone ring is favored. However, at physiological pH (around 7.4), the equilibrium shifts towards the inactive carboxylate form.[15] This dynamic is crucial for both its therapeutic action and its analytical measurement. For quantitative analysis, it is often necessary to acidify samples to convert both forms to the stable lactone, ensuring measurement of the total drug concentration.[15]

Caption: pH-dependent equilibrium of Topotecan.

Application in Quantitative Bioanalysis

Principle of Stable Isotope Dilution for Enhanced Accuracy

The core principle behind using Topotecan-d6 HCl is stable isotope dilution. A precise, known amount of the deuterated standard is added ("spiked") into an unknown biological sample at the very beginning of the analytical process. Any loss of analyte during the subsequent extraction, cleanup, and injection steps will be mirrored by a proportional loss of the internal standard. Because the mass spectrometer measures the ratio of the analyte signal to the internal standard signal, this ratio remains constant regardless of sample loss. This self-validating system corrects for experimental variability and matrix-induced signal suppression or enhancement, yielding exceptionally reliable and reproducible quantitative data.

Validated Experimental Protocol: Quantification of Topotecan in Human Plasma via UPLC-MS/MS

This protocol describes a robust and sensitive method for determining topotecan concentrations in human plasma, adapted from established methodologies.[16][8]

1. Materials and Reagents:

-

Topotecan Hydrochloride (Reference Standard)

-

Topotecan-d6 Hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K₂EDTA)

2. Preparation of Standards:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Topotecan and Topotecan-d6 HCl in a suitable solvent like DMSO or methanol.

-

Working Solutions: Serially dilute the Topotecan stock solution with 50:50 acetonitrile/water to create calibration standards ranging from 0.5 to 500 ng/mL. Prepare a working solution of Topotecan-d6 HCl at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which can interfere with chromatographic analysis and ionize in the mass spectrometer.[16]

-

Procedure:

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Topotecan-d6 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the lactone form and improve protein precipitation.[15]

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

4. UPLC-MS/MS Conditions:

-

Rationale: Reversed-phase chromatography separates topotecan from other endogenous plasma components, while tandem mass spectrometry provides highly selective and sensitive detection.

-

UPLC System:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A linear gradient from 20% to 95% Mobile Phase B over ~3 minutes.

-

Injection Volume: 5 µL

-

-

Mass Spectrometer:

Bioanalytical Workflow Visualization

Caption: Workflow for quantitative analysis of Topotecan.

Conclusion

Topotecan-d6 Hydrochloride is an indispensable tool for the rigorous scientific evaluation of the chemotherapeutic agent Topotecan. Its unique molecular structure, characterized by six deuterium atoms, provides the necessary mass shift for its use as a highly effective internal standard in mass spectrometry-based bioanalysis. Understanding its chemical properties, particularly the pH-dependent lactone-carboxylate equilibrium, is fundamental to developing robust and reliable analytical methods. The protocols and principles outlined in this guide underscore the compound's critical role in ensuring the accuracy and integrity of pharmacokinetic and clinical studies, thereby supporting the safe and effective development of cancer therapies.

References

- Vertex AI Search. Topotecan (Hycamtin)

- Drugs.com.

- Wikipedia. Topotecan.

- BC Cancer. DRUG NAME: Topotecan.

- Cayman Chemical. Topotecan (hydrochloride) (CAS 119413-54-6).

- Rothenberg, M.L. (1997). Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience.

- Rosing, H., et al.

- United States Biological.

- Pharmaffiliates. CAS No : 1044904-10-0| Chemical Name : Topotecan-d6.

- Pharmaffiliates. CAS No : 1044746-98-6 | Chemical Name : Topotecan-d6 Hydrochloride.

- Cayman Chemical. Topotecan-d6 (CAS Number: 1044904-10-0).

- Benchchem. Application Note: Quantitative Analysis of Topotecan in Human Plasma using HPLC-MS/MS with Topotecan-d5 as an Internal Standard.

- Simson Pharma Limited. Topotecan-D6 Dihydrochloride | CAS No- NA.

- Matsuura, E., et al. (2021). Development and Validation of an HPLC Method for Analysis of Topotecan in Human Cerebrospinal Fluid and Its Application in Elimination Evaluation of Topotecan after Intraventricular Injection. PubMed Central.

- LGC Standards. Topotecan-d6 | CAS 1044904-10-0.

- Idres, S., et al. (2010). Quantification of topotecan by liquid chromatography-mass spectrometry (LC-MS).

- Yamane, T., et al. (2024). Quantification of Unencapsulated Drug in Target Tissues Demonstrates Pharmacological Properties and Therapeutic Effects of Liposomal Topotecan (FF-10850). PMC - NIH.

- MedKoo Biosciences. Topotecan HCl | CAS#123948-87-8 | topoisomerase inhibitor.

- R&D Systems. Topotecan hydrochloride | DNA Topoisomerase Inhibitors.

- PubChem. Topotecan-d6 | C23H23N3O5 | CID 25241339.

- National Cancer Institute. Definition of topotecan hydrochloride - NCI Drug Dictionary.

- LGC Standards. Topotecan-d6 Hydrochloride.

Sources

- 1. Topotecan - Wikipedia [en.wikipedia.org]

- 2. bccancer.bc.ca [bccancer.bc.ca]

- 3. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Topotecan: Package Insert / Prescribing Information / MOA [drugs.com]

- 6. Facebook [cancer.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Quantification of Unencapsulated Drug in Target Tissues Demonstrates Pharmacological Properties and Therapeutic Effects of Liposomal Topotecan (FF-10850) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Topotecan-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. medkoo.com [medkoo.com]

- 12. usbio.net [usbio.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Quantification of topotecan and its metabolite N-desmethyltopotecan in human plasma, urine and faeces by high-performance liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and Development of Topotecan Stable Isotope-Labeled Standards

Abstract

This technical guide provides a comprehensive overview of the critical aspects surrounding the development and application of stable isotope-labeled (SIL) internal standards for the anticancer agent Topotecan. As a potent topoisomerase I inhibitor, accurate quantification of Topotecan in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. This document delves into the foundational chemistry of Topotecan, including its pH-dependent lactone-carboxylate equilibrium, and elucidates a strategic approach to the synthesis of a deuterated internal standard, Topotecan-d5. Furthermore, it presents a detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its bioanalysis, rigorously validated according to the harmonized ICH M10 guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for Topotecan and similarly challenging pharmaceutical compounds.

Introduction: The Analytical Imperative for Topotecan

Topotecan, a semi-synthetic analog of camptothecin, is a cornerstone therapy for various malignancies, including ovarian and small cell lung cancer.[1] Its mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair.[1][2] Topotecan stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2][3]

The clinical utility of Topotecan is intrinsically linked to its pharmacokinetic profile, which is complicated by a critical chemical feature: a pH-dependent equilibrium between its biologically active lactone form and an inactive open-ring carboxylate form.[4] At physiological pH (~7.4), the equilibrium significantly favors the inactive carboxylate, posing a substantial challenge for bioanalysis.[5] Accurate quantification requires methods that can not only achieve high sensitivity but also control and account for this chemical instability during sample collection, processing, and analysis.